(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile
Description
The compound (2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative characterized by a Z-configuration at the double bond. Its structure features a 1,3-benzodioxole moiety (electron-rich aromatic system) and a pyrimidin-2-yloxy-substituted phenyl group, which introduces steric and electronic complexity. The acrylonitrile (-C≡N) group enhances electron-withdrawing properties, influencing reactivity and photophysical behavior.
Properties
IUPAC Name |
(Z)-2-(1,3-benzodioxol-5-yl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c21-12-16(15-5-6-18-19(11-15)25-13-24-18)9-14-3-1-4-17(10-14)26-20-22-7-2-8-23-20/h1-11H,13H2/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPJSXYPRHMRRY-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=CC3=CC(=CC=C3)OC4=NC=CC=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C(=C/C3=CC(=CC=C3)OC4=NC=CC=N4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile, also known by its chemical structure and identifiers, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H13N3O3, with a molecular weight of 353.33 g/mol. The compound features a benzodioxole moiety and a pyrimidine derivative, which contribute to its biological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : The compound interacts with pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. For instance, it was effective against breast cancer and leukemia cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| K562 (Leukemia) | 12 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound also displays anti-inflammatory activity:
- Cytokine Modulation : It reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating potential use in inflammatory diseases.
Case Studies
- Study on Breast Cancer : A recent study published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models. The study concluded that the compound could be a promising candidate for breast cancer therapy due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells.
- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and reduced histopathological signs of inflammation. This suggests its potential utility in treating autoimmune diseases.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs (Table 1) highlight the impact of substituents on physicochemical and photophysical properties:
Key Observations :
- Electronic Effects: The pyrimidin-2-yloxy group in the target compound likely acts as a moderate electron-withdrawing substituent, contrasting with the electron-donating diphenylamino group in Compound I . This difference may reduce π-π stacking strength compared to I but enhance charge-transfer interactions.
- Steric Effects : The pyrimidinyloxy group’s bulkiness may hinder molecular packing compared to the planar pyrrole substituent in .
- Thermal Stability : Compounds with halogen substituents (e.g., Br in , Cl/CF₃ in ) exhibit higher thermal stability (e.g., boiling point ~520°C in ), whereas the target compound’s stability may depend on its pyrimidine ring’s rigidity.
Photophysical and Electrochemical Properties
reports that acrylonitrile derivatives with diphenylamino groups (e.g., Compound I) exhibit strong solvatochromism and low HOMO-LUMO gaps (~2.5–3.0 eV), attributed to extended conjugation . Computational studies in suggest that solvent polarity significantly affects excited-state behavior, a trend likely applicable to the target compound.
Solid-State Packing and Interactions
- π-π Interactions : Compound I forms syn/anti conformers in the solid state due to solvent interactions, with π-π stacking distances of ~3.5 Å . The target compound’s pyrimidinyloxy group may disrupt such interactions, leading to looser packing.
- Halogen Bonding : Bromine-substituted analogs (e.g., ) exhibit halogen bonding, which is absent in the target compound. Instead, its benzodioxole oxygen atoms may participate in weak hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
